A-L-Idopyranose, pentaacetate
Overview
Description
A-L-Idopyranose, pentaacetate is a derivative of pyranose . It has a molecular weight of 390.34 and a molecular formula of C16H22O11 . It is used in the synthesis of mucopolysaccharides .
Synthesis Analysis
The synthesis of this compound involves various methods, including the use of acid catalysts such as protonic acid and Lewis acid . Another method involves the use of imidazole to promote anomerization of β-D-glucose pentaacetate .Molecular Structure Analysis
The molecular structure of this compound is C16H22O11 . It has a molecular weight of 390.34 . The structure of the compound has been determined by X-ray analysis .Chemical Reactions Analysis
The anomerization of glycosides, such as the transformation of β-D-glucose pentaacetate to its α form, is a key chemical reaction involving this compound . This process involves the dissociation of the Cl-carbon atom to acetoxy group bond, leading to the formation of carbonium ions .Scientific Research Applications
Glycosylation Studies
Glycosylation is a process where a carbohydrate is attached to a protein, lipid, or another organic molecule. A-L-Idopyranose, pentaacetate can be used in glycosylation studies to understand this process better .
Antiproliferative Activity Research
Research has shown that glucose-based acetylsalicylic acid conjugate prepared using this compound can inhibit the proliferation of cancer cells in a dose-dependent manner . This opens up new avenues for cancer research and treatment .
Improvement of Drug Efficacy and Reduction of Side Effects
The introduction of sugar-based compounds like this compound can improve the efficacy and reduce the side effects of drugs . This can lead to the development of safer and more effective treatments .
Safety and Hazards
When handling A-L-Idopyranose, pentaacetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, immediate medical attention is required .
Future Directions
Mechanism of Action
Target of Action
α-L-Idopyranose, Pentaacetate is a derivative of pyranose The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It is known that pyranose derivatives play a role in various biochemical processes, but the specific pathways affected by this compound and their downstream effects are currently unknown .
properties
IUPAC Name |
[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-ZVDSWSACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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